(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone
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Overview
Description
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a complex organic compound that features a unique combination of a triazole ring, a pyrrolidine ring, and a pyridine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing 1,2,4-triazole rings, have been found to inhibit enzymes likearomatase . The inhibition of these enzymes can have significant effects on various biological processes, including the regulation of hormone levels and cellular growth.
Mode of Action
In the case of aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 enzymes . The phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .
Biochemical Pathways
The inhibition of cyp-450 enzymes can affect the metabolism of various substances within the body, potentially leading to changes in hormone levels and other physiological processes .
Pharmacokinetics
Compounds with similar structures, such as those containing pyrrolidine rings, have been used to modify the pharmacokinetic profile of drugs .
Result of Action
The inhibition of cyp-450 enzymes can lead to changes in the metabolism of various substances within the body, potentially affecting physiological processes such as hormone regulation and cellular growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can occur at the triazole ring.
Substitution: Substitution reactions can take place at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced derivatives of the triazole ring.
Substitution: Substituted derivatives of the pyridine ring.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique electronic properties.
Biology:
- Investigated for its potential as a bioactive molecule.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a pharmaceutical agent.
- Studied for its potential therapeutic effects.
Industry:
- Used in the development of new materials.
- Studied for its potential applications in catalysis.
Comparison with Similar Compounds
- (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone
- (3-(4-methyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone
Comparison:
Structural Differences: The presence of different substituents on the triazole ring.
Unique Properties: The cyclopropyl group in (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone imparts unique steric and electronic properties.
Applications: The unique properties of this compound may make it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c21-15(13-3-1-2-7-16-13)19-8-6-12(9-19)20-10-14(17-18-20)11-4-5-11/h1-3,7,10-12H,4-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYFYJNDLFEIFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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